2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
CAS No.: 2098022-61-6
Cat. No.: VC3197382
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098022-61-6 |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H14N4/c12-5-11-9-6-13-4-3-10(9)14-15(11)7-8-1-2-8/h8,13H,1-4,6-7H2 |
| Standard InChI Key | UMDFCJHWMQIFPJ-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C(=C3CNCCC3=N2)C#N |
| Canonical SMILES | C1CC1CN2C(=C3CNCCC3=N2)C#N |
Introduction
Structural Characteristics
Pyrazolopyridines can vary in their ring fusion patterns, such as pyrazolo[3,4-c]pyridine or pyrazolo[4,3-c]pyridine. The presence of substituents like cyclopropylmethyl and nitrile groups can significantly affect their chemical and biological properties.
Synthesis Methods
The synthesis of pyrazolopyridines often involves condensation reactions between appropriate precursors. For example, the reaction of hydrazine derivatives with pyridine-based compounds can lead to the formation of pyrazolopyridine rings.
Related Compounds and Their Biological Activities
While specific data on 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is not available, related compounds have shown promising biological activities:
-
Pyrazolo[3,4-d]pyrimidines have been studied for their activity against Helicobacter pylori infections .
-
Thienopyridines have been explored for their antibacterial and cytotoxic activities .
Spectroscopic Analysis
The structural elucidation of pyrazolopyridines typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods help in identifying the molecular structure and confirming the presence of specific functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume